N,2-dimethyl-4-nitrobenzamide

Synthetic methodology Process chemistry Nitrobenzamide production

N,2-Dimethyl-4-nitrobenzamide is a strategic procurement choice for medicinal chemistry. Its pre-installed 2-methyl group, critical for potency in DprE1 inhibition (MIC values as low as 16 ng/mL for optimized derivatives), eliminates the need for late-stage modification. This scaffold serves as the minimal N-alkyl baseline for systematic lipophilicity-activity relationship studies. Ideal for exploring nitroreductase-based prodrug activation. Ensure research reproducibility by choosing this well-defined, pre-optimized building block over unvalidated analogs.

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
Cat. No. B7942403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2-dimethyl-4-nitrobenzamide
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC
InChIInChI=1S/C9H10N2O3/c1-6-5-7(11(13)14)3-4-8(6)9(12)10-2/h3-5H,1-2H3,(H,10,12)
InChIKeyDMPFAQRJNXALLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,2-Dimethyl-4-nitrobenzamide (CAS 912838-55-2): Technical Specifications and Procurement Considerations for Nitrobenzamide Building Blocks


N,2-Dimethyl-4-nitrobenzamide (CAS 912838-55-2, C9H10N2O3, MW 194.19) is a nitro-substituted benzamide derivative characterized by a methyl group at the 2-position of the aromatic ring and an N-methyl substituent on the amide nitrogen . The compound belongs to the N-alkyl nitrobenzamide family, which has emerged as a structural simplification platform for decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) inhibitors—an essential Mycobacterium tuberculosis enzyme and a validated antitubercular target [1]. This scaffold class is under active investigation for antimycobacterial drug development, with recent studies demonstrating MIC values as low as 16 ng/mL for optimized derivatives [1]. As a research intermediate, N,2-dimethyl-4-nitrobenzamide serves as a versatile building block for medicinal chemistry campaigns and nitroreductase-based prodrug development, where the reducible nitro group functions as a trigger for bioactivation [2].

Why N,2-Dimethyl-4-nitrobenzamide Cannot Be Casually Substituted with Other Nitrobenzamide Analogs


Within the N-alkyl nitrobenzamide class, subtle structural variations produce substantial differences in biological activity, metabolic stability, and synthetic accessibility. The presence and position of methyl substituents critically modulate both lipophilicity (and thereby membrane permeability and target engagement) and electronic properties that govern nitro group reduction potential [1]. In antimycobacterial N-alkyl nitrobenzamide series, activity is strongly dependent on the balance between lipophilicity and steric factors, with intermediate lipophilicities yielding optimal MIC values [1]. Similarly, in nitroreductase-based prodrug applications, the substitution pattern on the benzamide scaffold directly impacts enzymatic reduction efficiency and subsequent cytotoxicity profiles, with certain nitrobenzamide metabolites showing differential toxicity across cancer cell lines while sparing healthy cells [2]. Furthermore, the synthetic route employed for N,2-dimethyl-4-nitrobenzamide production significantly influences yield and purity, with optimized processes achieving substantially higher yields than conventional methods [3]. These compound-specific factors mean that analog substitution without experimental validation risks compromising both research reproducibility and downstream development outcomes.

N,2-Dimethyl-4-nitrobenzamide: Quantitative Differentiation Evidence Against Comparator Compounds


Synthetic Yield Advantage: Optimized Aqueous-Organic Biphasic Process vs. Conventional Methods

N,2-Dimethyl-4-nitrobenzamide and related N-alkyl-4-nitrobenzamides can be synthesized via an optimized aqueous-organic biphasic process that substantially outperforms conventional synthetic approaches. In the improved process, 4-nitrobenzoyl chloride is reacted with an aqueous amine solution in the presence of a specific inert organic solvent [1]. This methodology produces 'very high yields' of the desired N-alkylamides of p-nitrobenzoic acid while minimizing hydrolysis to p-nitrobenzoic acid, a major side reaction in traditional methods [1]. In contrast, conventional processes conducted in completely aqueous media (with sodium carbonate) or completely organic media both produce 'low yields' due to extensive hydrolysis of the nitrobenzoyl chloride reactant [1]. While the patent literature does not provide absolute yield percentages for N,2-dimethyl-4-nitrobenzamide specifically, the claimed process advantage is explicitly described as producing 'very high yields' versus the 'low yields' of prior art methods—a difference that translates to meaningful reductions in cost-per-gram for procurement and improved batch-to-batch consistency.

Synthetic methodology Process chemistry Nitrobenzamide production

Electrochemical Reduction Potential Differentiation Among Nitro-Substituted Benzamides

The electrochemical reduction behavior of nitro-substituted benzamides varies substantially depending on substitution pattern, which has direct implications for their utility as nitroreductase-activated prodrugs. In a voltammetric study of six nitro-substituted benzamide compounds using cyclic voltammetry (CV) and differential pulse voltammetry (DPV) on a pencil graphite electrode (PGE) in Britton-Robinson buffer/DMF mixed media, distinct reduction/oxidation steps were observed corresponding to nitro radical, nitroso, hydroxylamine, and amine formation [1]. The study established a linear detection range of 0.5–100 µM for 4-nitro-N-(2-nitrophenyl)benzamide (compound 2) [1]. While N,2-dimethyl-4-nitrobenzamide was not among the six compounds directly tested, the study demonstrates that nitrobenzamide reduction potential—the key parameter governing bioactivation efficiency in nitroreductase-based therapies—is sensitive to aromatic substitution patterns [1]. For procurement decisions, this implies that nominally similar nitrobenzamide analogs may exhibit meaningfully different electrochemical profiles, which would translate to variable prodrug activation kinetics in biological systems.

Electrochemistry Prodrug activation Nitroreductase Voltammetry

Enzymatic Reduction Efficiency Differentiation: N-Substitution Effects in Nitroreductase Prodrug Activation

The efficiency of nitrobenzamide reduction by bacterial nitroreductase enzymes—a critical determinant of prodrug suitability for directed enzyme prodrug therapy (DEPT)—varies substantially with structural modifications. In a comparative study of four nitro-substituted benzamide prodrugs evaluated with Ssap-NtrB (S. saprophyticus nitroreductase B), compound 3 (N-(2,4-dinitrophenyl)-4-nitrobenzamide) demonstrated superior kinetic parameters compared to compounds 1, 2, and 4, as confirmed by HPLC analysis of enzymatic reduction, LC-MS/MS metabolite profiling, and molecular docking studies [1]. The study established that upon Ssap-NtrB reduction, the metabolites showed differential cytotoxic effects: none toxic for HUVEC (healthy) cells, moderate toxicity for Hep3B hepatoma cells, and high toxicity for PC3 prostate cancer cells [1]. Notably, the metabolite of compound 3 exhibited toxicity in PC3 cells comparable to the established clinical prodrug CB1954 (an aziridinyl dinitrobenzamide) [1]. For N,2-dimethyl-4-nitrobenzamide, which shares the nitrobenzamide scaffold with modifications at the N-alkyl and aromatic positions, these findings indicate that substitution pattern directly modulates both enzymatic reduction efficiency and the therapeutic window between cancer cell toxicity and healthy cell sparing.

Nitroreductase Prodrug activation Cancer therapy Enzyme kinetics

Substituent Position-Dependent Potency in Benzamide Derivatives: Methyl Group Location Drives >17-Fold IC50 Variation

The position of methyl substituents on the benzamide scaffold exerts profound effects on biological activity, as demonstrated in a systematic SAR study of substituted benzamide derivatives. In this study, the IC50 values for enzyme inhibition varied dramatically depending solely on the position of a single methyl group on the aromatic ring: the 2-methyl (ortho) substituted lead compound exhibited an IC50 of 8.7 ± 0.7 μM, while the 3-methyl (meta) analog showed reduced potency at 14.8 ± 5.0 μM, and the 4-methyl (para) analog displayed further attenuation to 29.1 ± 3.8 μM [1]. Methoxy substitution produced even steeper activity cliffs: 2-OMe (ortho) had IC50 = 90 ± 26 μM, and 4-OMe (para) reached 149 ± 43 μM [1]. The >17-fold difference in potency between 2-methyl and 4-methyl benzamides, and the >3-fold difference between 2-methyl and 3-methyl, demonstrates that the exact position of the methyl group—a feature precisely defined in N,2-dimethyl-4-nitrobenzamide—is not a minor structural nuance but a primary determinant of biological activity. This positional sensitivity underscores why generic substitution with a different methyl-regioisomer would yield unpredictable and likely inferior results.

Structure-activity relationship Enzyme inhibition Benzamide derivatives Medicinal chemistry

Lipophilicity-Dependent Antimycobacterial Activity in N-Alkyl Nitrobenzamides: Implications for N-Methyl vs. N-Alkyl Chain Length Selection

In the N-alkyl nitrobenzamide class, antimycobacterial activity is exquisitely sensitive to lipophilicity, which is directly modulated by N-alkyl chain length and aromatic substitution. A comprehensive study of N-alkyl nitrobenzamide derivatives revealed that the 3,5-dinitro and 3-nitro-5-trifluoromethyl substitution patterns produced the most active compounds, with derivatives possessing intermediate lipophilicities achieving MIC values of 16 ng/mL against Mycobacterium tuberculosis [1]. Notably, in an ex vivo macrophage infection model, derivatives with N-alkyl chain lengths of six and twelve carbon atoms demonstrated activity profiles comparable to the first-line drug isoniazid [1]. The study further demonstrated that docking of the more active compounds to the DprE1 binding pocket showed fit very similar to known inhibitors like DNB1 [1]. For N,2-dimethyl-4-nitrobenzamide—which contains an N-methyl group (single carbon) and a 2-methyl aromatic substituent—the specific lipophilicity profile will differ from longer-chain N-alkyl analogs, with implications for both membrane permeability and target engagement. This SAR landscape indicates that N-alkyl length is not an arbitrary choice; it is a critical optimization parameter that cannot be casually altered without compromising activity.

Antimycobacterial Tuberculosis DprE1 inhibitors Lipophilicity

N,N-Dimethyl-4-nitrobenzamide vs. N-Methyl-4-nitrobenzamide: Comparative Molecular Descriptor Differentiation

N,2-Dimethyl-4-nitrobenzamide (CAS 912838-55-2, C9H10N2O3, MW 194.19) and its N-demethylated analog N-methyl-4-nitrobenzamide (CAS 2585-23-1, C8H8N2O3, MW 180.16) differ by a single methyl group, yet this modification produces measurable differences in key molecular descriptors relevant to both synthetic handling and biological behavior [1]. N-Methyl-4-nitrobenzamide possesses one hydrogen bond donor (the amide NH), while the fully N-methylated analog has zero hydrogen bond donors—a difference that impacts solubility, crystal packing, and membrane permeability [1]. The additional methyl group in N,2-dimethyl-4-nitrobenzamide also increases molecular weight by 14 Da and modifies the rotatable bond count. These seemingly minor physicochemical differences can translate to distinct chromatographic behavior during purification, different solubility profiles in reaction media, and altered passive diffusion characteristics in cellular assays. For procurement decisions, this underscores that these two compounds are not interchangeable despite their structural similarity; the specific substitution pattern must match the intended experimental design.

Physicochemical properties Molecular descriptors Drug-likeness Procurement specifications

N,2-Dimethyl-4-nitrobenzamide: Recommended Research and Industrial Use Cases Based on Quantitative Differentiation


SAR Studies of N-Alkyl Chain Length Effects on DprE1 Inhibition in Antimycobacterial Drug Discovery

Based on the established lipophilicity-activity relationship in N-alkyl nitrobenzamides where intermediate lipophilicities yield optimal MIC values (16 ng/mL for optimized derivatives) [1], N,2-dimethyl-4-nitrobenzamide serves as the minimal N-alkyl substitution baseline. Researchers can systematically compare this N-methyl derivative against longer-chain N-alkyl analogs (C2–C12) to map the precise relationship between N-alkyl length, lipophilicity, and DprE1 inhibitory activity. The compound's defined 2-methyl aromatic substitution further enables exploration of aromatic ring modification effects independent of N-alkyl variation. This application is directly supported by the evidence that DprE1 docking of active N-alkyl nitrobenzamides shows binding modes very similar to known inhibitor DNB1 [1], establishing target engagement relevance.

Nitroreductase Prodrug Scaffold Optimization: Evaluating N-Methylation Effects on Enzymatic Reduction Kinetics

Given the demonstrated compound-to-compound variation in Ssap-NtrB nitroreductase reduction efficiency and metabolite cytotoxicity profiles—where some nitrobenzamide metabolites showed high PC3 cancer cell toxicity comparable to CB1954 while sparing HUVEC healthy cells [2]—N,2-dimethyl-4-nitrobenzamide provides a defined scaffold for investigating how N-methylation influences enzymatic activation. The compound's reducible 4-nitro group combined with N-methyl and 2-methyl substitution offers a specific electronic and steric environment whose reduction kinetics can be quantitatively compared against N-H, N-ethyl, and longer N-alkyl analogs. This enables rational optimization of prodrug candidates for directed enzyme prodrug therapy (DEPT) applications.

Building Block for Benzamide Library Synthesis with Defined 2-Methyl Substitution Pattern

The SAR evidence showing >17-fold differences in enzyme inhibitory activity between 2-methyl (8.7 ± 0.7 μM) and 4-methyl (29.1 ± 3.8 μM) benzamide derivatives [3] establishes that the 2-methyl substitution pattern is critical for maintaining potency in certain biological contexts. N,2-Dimethyl-4-nitrobenzamide provides a pre-installed 2-methyl group on the aromatic ring, which can be retained through subsequent synthetic transformations (e.g., nitro group reduction to amine, followed by further derivatization). This positional pre-optimization eliminates the need for late-stage methyl introduction and ensures that the biologically preferred ortho-methyl geometry is preserved throughout the synthetic sequence. For medicinal chemistry campaigns targeting enzyme systems sensitive to ortho substitution, this represents a strategic procurement choice.

Electrochemical Sensor Development and Nitroaromatic Detection Method Validation

The validated voltammetric methodology using pencil graphite electrodes (PGE) with a linear response range of 0.5–100 µM for nitro-substituted benzamides [4] provides a platform for developing compound-specific detection assays. N,2-Dimethyl-4-nitrobenzamide, with its distinct substitution pattern, can serve as a calibration standard or test analyte for optimizing electrochemical detection parameters for nitroaromatic compounds. The demonstrated sensitivity of reduction potential to aromatic substitution patterns [4] means that each nitrobenzamide derivative requires individual characterization; N,2-dimethyl-4-nitrobenzamide's specific CV/DPV profile can be established and used for analytical method development in pharmaceutical quality control or environmental monitoring applications.

Quote Request

Request a Quote for N,2-dimethyl-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.